AZ-960 is a selective inhibitor of Janus Kinase 2 (JAK2), a cytoplasmic tyrosine kinase involved in the signaling pathways of various cytokines and growth factors. This compound has garnered attention for its potential therapeutic applications, particularly in hematological malignancies associated with JAK2 mutations, such as myeloproliferative disorders and adult T-cell leukemia/lymphoma. The chemical structure of AZ-960 is characterized by its unique molecular configuration, which contributes to its inhibitory effects on JAK2 activity.
AZ-960 was synthesized by AstraZeneca Research and Development. It belongs to a class of compounds known as small molecule inhibitors, specifically targeting the JAK family of kinases. The compound is classified under the category of biochemicals with a focus on oncology and hematology due to its role in inhibiting cell proliferation and inducing apoptosis in cancer cells.
The synthesis of AZ-960 involves multiple steps that typically include the formation of key intermediates followed by coupling reactions to achieve the final product. The compound is synthesized from starting materials that undergo various chemical transformations, including amination and cyclization reactions. The specific synthetic route has not been detailed in the available literature, but it is noted that AZ-960 is soluble in dimethyl sulfoxide, which is commonly used for dissolving pharmaceutical compounds for biological assays .
AZ-960 has a molecular formula of C₁₈H₁₈F₂N₄ and a molecular weight of approximately 354.4 g/mol. The compound features a complex structure with multiple functional groups that contribute to its biological activity. The structural representation includes:
The chemical structure can be represented as follows:
AZ-960 primarily functions through competitive inhibition of JAK2, which leads to decreased phosphorylation of downstream signaling molecules such as Signal Transducer and Activator of Transcription proteins (STATs). The compound exhibits a Ki value of 0.45 nM, indicating high potency in inhibiting JAK2 activity in vitro . In cellular assays, AZ-960 has been shown to induce apoptosis in various cancer cell lines by downregulating anti-apoptotic proteins such as Bcl-xL and inhibiting cell cycle progression .
The mechanism by which AZ-960 exerts its effects involves several key processes:
AZ-960 is characterized by the following physical properties:
These properties suggest that AZ-960 can be handled safely under standard laboratory conditions while maintaining stability over time.
AZ-960 has several potential applications in scientific research and clinical settings:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: